molecular formula C8H12ClNO2 B1659971 2,3-Dimethoxybenzenamine hydrochloride CAS No. 69799-28-6

2,3-Dimethoxybenzenamine hydrochloride

Cat. No.: B1659971
CAS No.: 69799-28-6
M. Wt: 189.64
InChI Key: YADZYVUGRYTDBX-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzenamine hydrochloride is an aromatic amine derivative featuring methoxy substituents at the 2- and 3-positions of the benzene ring, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural uniqueness lies in the positioning of the methoxy groups, which influences electronic and steric properties, thereby dictating reactivity and applications .

Properties

CAS No.

69799-28-6

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64

IUPAC Name

2,3-dimethoxyaniline;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-10-7-5-3-4-6(9)8(7)11-2;/h3-5H,9H2,1-2H3;1H

InChI Key

YADZYVUGRYTDBX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)N.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dimethoxybenzenamine Derivatives

Structural Differences: Unlike 2,3-dimethoxybenzenamine, the methoxy groups in 3,4-dimethoxybenzenamine are adjacent at positions 3 and 3. This positional isomerism alters electronic properties (e.g., resonance effects) and steric accessibility. Synthetic Applications: 3,4-Dimethoxybenzenamine is extensively used to synthesize Schiff bases via condensation with aromatic aldehydes in ethanol under reflux (3–4 hours, 81–92% yields). These Schiff bases adopt an E-configuration, confirmed by spectroscopic methods (¹H-NMR, IR, mass spectrometry) . Reactivity: The 3,4-substitution pattern facilitates electron delocalization, enhancing stability in intermediates for bioactive molecules.

3,5-Dimethoxybenzenamine Hydrochloride

Physical Properties :

Property 2,3-Dimethoxybenzenamine Hydrochloride 3,5-Dimethoxybenzenamine Hydrochloride
Molecular Formula C₈H₁₂ClNO₂ C₈H₁₂ClNO₂
Molar Mass (g/mol) 189.64 (estimated) 189.64
Storage Conditions Not reported 2–8°C

Structural Impact : The 3,5-substitution creates a symmetrical structure, reducing steric hindrance compared to the asymmetric 2,3-isomer. This symmetry may enhance crystallinity and solubility in polar solvents .

Henazine-2,3-diamine Hydrochloride

Synthesis: Derived from o-phenylenediamine and copper chloride in methanol, this trihydrate compound shares the 2,3-diamine substitution but lacks methoxy groups.

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